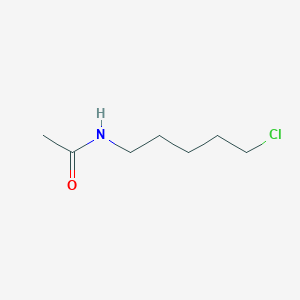

N-(5-chloropentyl)acetamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(5-chloropentyl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14ClNO/c1-7(10)9-6-4-2-3-5-8/h2-6H2,1H3,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONKGMPAWHROVBK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCCCCCCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structural Classification and Relevance in Amide and Haloalkane Chemistry

N-(5-chloropentyl)acetamide is characterized by the presence of two key functional groups: a secondary amide and a primary alkyl chloride. This bifunctionality dictates its chemical reactivity and establishes its relevance in both amide and haloalkane chemistry. The amide group, with its capacity for hydrogen bonding and resonance stabilization, influences the compound's physical properties such as melting and boiling points. The haloalkane portion, specifically the terminal chlorine atom, serves as a reactive site for nucleophilic substitution reactions.

The interplay between these two groups allows for sequential or tandem reactions, where one part of the molecule can be modified while the other remains intact for subsequent transformations. This dual reactivity is a desirable characteristic for a chemical synthon, providing a strategic advantage in the construction of intricate molecular architectures.

Significance As a Chemical Synthon in Contemporary Synthesis

A chemical synthon is a molecular fragment used to build larger molecules in a predictable manner. N-(5-chloropentyl)acetamide excels in this role due to its distinct reactive centers. The terminal chloro group is a good leaving group, making it susceptible to displacement by a wide range of nucleophiles. This allows for the introduction of various functionalities, such as amines, azides, and thiols, at the end of the pentyl chain.

For instance, this compound can be reacted with primary or secondary amines to form diamine structures. It has been used in the synthesis of (1-substituted-4-piperidyl)methylamines by reacting it with (4-piperidyl)methylamine. researchgate.net This type of reaction is fundamental in building molecular scaffolds for various applications, including the development of new pharmaceutical agents.

The amide nitrogen can also participate in reactions, although it is generally less reactive than the alkyl chloride. Under specific conditions, the amide can be deprotonated to form an amidate anion, which can then act as a nucleophile. This dual reactivity makes this compound a versatile building block in the synthesis of heterocyclic compounds and other complex organic molecules.

Overview of Research Trajectories Involving the N 5 Chloropentyl Acetamide Scaffold

The N-(5-chloropentyl)acetamide scaffold has found utility in diverse areas of chemical research, particularly in medicinal chemistry and materials science. Its ability to act as a linker or spacer between different molecular fragments is a key aspect of its application.

In medicinal chemistry, derivatives of this compound are being investigated for their potential biological activities. For example, related structures have been explored in the context of selective androgen receptor modulators (SARMs) and as components of synthetic cannabinoids. chembk.comontosight.aicaymanchem.com The N-(5-chloropentyl) group is often used to connect a pharmacophore to another part of a molecule, influencing its binding affinity to biological targets. ontosight.ai For instance, the compound 2-[5-chloropentyl(methyl)amino]-N-(2,6-dimethylphenyl)acetamide, a derivative of this compound, is studied as a SARM. chembk.comontosight.ai

Furthermore, research has shown the use of the N-(5-chloropentyl) group in the synthesis of inhibitors for various biological targets. For example, N-(5'-chloropentyl)-2-chlorophenoxazine has been used as a precursor in the synthesis of Akt inhibitors, which are important in cancer research. acsmedchem.org Another area of research involves the use of N-(5-chloropentyl) derivatives in the development of Toll-like receptor 7 agonists for potential asthma treatment, where the chloropentyl group serves as a linker. acs.org

The versatility of the this compound scaffold is also evident in its use for creating ligands for various receptors. For example, it has been incorporated into the structure of melanocortin receptor ligands. researchgate.net

Physicochemical Properties of a Related Compound: 2-[5-chloropentyl(methyl)amino]-N-(2,6-dimethylphenyl)acetamide

| Property | Value |

| Molecular Formula | C₁₆H₂₅ClN₂O |

| Molecular Weight | 296.836 g/mol |

| Density | 1.088 g/cm³ |

| Boiling Point | 424.5°C at 760 mmHg |

| Flash Point | 210.5°C |

| LogP | 4.23230 |

| Index of Refraction | 1.547 |

| Data sourced from a chemical supplier and may represent calculated values. chemsrc.com |

Synthetic Strategies for this compound and Related Amide Structures

The synthesis of this compound, a valuable intermediate in various chemical syntheses, can be achieved through several distinct methodologies. These approaches primarily involve the formation of the central amide bond, either by direct acylation of a suitable amine or by alkylation of an amide. Additionally, indirect routes involving the transformation of precursor molecules offer alternative pathways to this target compound. This article explores the primary synthetic routes, detailing the reaction mechanisms and critical parameters for each approach.

Derivatization Strategies and Synthetic Applications

Development of N-Substituted Pentyl Acetamides

The synthesis of N-substituted acetamides is a fundamental process in organic chemistry, often serving as a basis for creating more complex structures. General methods for creating acetamide (B32628) derivatives, which can be applied to pentyl chains, involve the reaction of amines with acetylating agents. For instance, various N-arylacetamides have been synthesized by reacting 1-aryltriazenes with acetonitrile (B52724) under mild, metal-free conditions. arabjchem.org This approach has been successful for producing N-phenylacetamide and its derivatives with both electron-donating and electron-withdrawing groups on the phenyl ring. arabjchem.org

Another common strategy is the reaction of anilines or other amines with chloroacetyl chloride, which has been used to prepare a series of 2-chloro-N-substituted-acetamide derivatives as precursors for further synthesis. nih.gov Additionally, N-phenyl-acetamide sulfonamides have been synthesized through structural modifications of paracetamol, showcasing the adaptability of the acetamide scaffold. nih.gov These established methods for creating N-substituted acetamides can be conceptually extended to the pentylamine core, suggesting that a wide array of N-(pentyl)acetamide derivatives can be developed.

Table 1: Examples of Synthetic Methods for N-Substituted Acetamides

| Precursor 1 | Precursor 2 | Product Type | Reference |

| 1-Aryltriazene | Acetonitrile | N-Arylacetamide | arabjchem.org |

| Aniline/Amine | Chloroacetyl chloride | 2-Chloro-N-substituted-acetamide | nih.gov |

| 4-Acetamidobenzenesulfonyl chloride | Alkyl/Aryl amine | N-Substituted sulfamoylacetamide | nih.gov |

Halogen-Mediated Functionalization of the Pentyl Chain

The terminal chlorine atom on the pentyl chain of N-(5-chloropentyl)acetamide is a key functional group for derivatization. Halogen-atom transfer (XAT) is a powerful strategy for activating the C-Cl bond. Recent advancements have utilized boryl radical-mediated XAT to enable the functionalization of alkyl halides. rsc.orgd-nb.info This photocatalytic method uses an amine-ligated boryl radical (Me₃N–BH₃) to convert the alkyl halide into a corresponding radical, which can then react with various coupling partners like alkynyl sulfones to form new C-C bonds. rsc.orgd-nb.info This approach is notable for its ability to activate not only alkyl iodides and bromides but also the less reactive alkyl chlorides under metal-free conditions. d-nb.info

These radical-based strategies offer a complementary approach to traditional nucleophilic substitution reactions at the alkyl chloride site. The versatility of this method has been demonstrated in the alkynylation of complex and high-value molecules, highlighting its potential for modifying the pentyl chain of this compound. d-nb.info

Transition Metal-Catalyzed Transformations

Transition metal catalysis provides a powerful toolkit for the functionalization of alkyl halides and amides, enabling the formation of new carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.

Palladium-catalyzed reactions are central to modern organic synthesis. The carbon-chlorine (C-X) bond in this compound is a prime target for such transformations.

Carbonylation: Palladium-catalyzed carbonylation of alkyl halides is an effective method for introducing a carbonyl group, leading to the formation of esters, amides, and carboxylic acids. rsc.org While the carbonylation of alkyl halides can be challenging compared to aryl halides, recent progress has enabled these reactions under milder conditions. rsc.orgnih.gov For example, a palladium-catalyzed alkoxycarbonylation of unactivated secondary alkyl bromides proceeds at low carbon monoxide pressure (2 atm) and under mild conditions. nih.govorganic-chemistry.org These protocols often employ specific phosphine (B1218219) ligands and can tolerate a variety of functional groups, suggesting their applicability to the chloropentyl moiety. organic-chemistry.orgorganic-chemistry.org

Cross-Coupling: Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are invaluable for forming C-C bonds. While these reactions traditionally couple aryl halides with boronic acids, methods for involving alkyl halides have been developed. researchgate.net A key challenge is the slow oxidative addition of the alkyl halide to the palladium(0) catalyst and the potential for β-hydride elimination. researchgate.net However, the use of specialized ligands and reaction conditions has expanded the scope to include alkyl electrophiles. thieme-connect.de

Furthermore, the amide C-N bond itself can be activated for cross-coupling. Palladium catalysts have been used for the Suzuki-Miyaura cross-coupling of amides with boronic acids to produce ketones, demonstrating a strategy for C-N bond cleavage. rsc.org This opens up the possibility of using the acetamide group in this compound as a reactive handle for derivatization.

Table 2: Palladium-Catalyzed Reactions Relevant to this compound

| Reaction Type | Substrate Type | Coupling Partner | Product Type | Catalyst/Ligand System | Reference |

| Alkoxycarbonylation | Unactivated Alkyl Bromide | Alcohol | Ester | Pd(PPh₃)₂Cl₂ / IMes | organic-chemistry.org |

| Carbonylation | Aryl Chloride | Oxygen Nucleophiles | Ester / Carboxylic Acid | Pd(OAc)₂ / dcpp·2HBF₄ | organic-chemistry.org |

| Suzuki-Miyaura Coupling | Amide | Boronic Acid | Ketone | Palladium catalyst | rsc.org |

| α-Arylation | α-Bromo Amide | Phenylboronic Acid | α-Phenyl Amide | Pd(OAc)₂ / P(Nap)₃ | thieme-connect.de |

Nickel-catalyzed cross-electrophile coupling has emerged as a powerful method for C(sp²)–C(sp³) bond formation, particularly using abundant and stable alkyl and aryl chlorides. nih.govacs.org This approach couples two different electrophiles, avoiding the need for pre-formed, often sensitive, organometallic reagents. princeton.edu

A significant breakthrough has been the development of the first general method for the cross-coupling of aryl chlorides with primary alkyl chlorides. nih.govnih.gov The success of this transformation relies on a specific nickel catalyst system, often using a pyridine-2,6-bis(N-cyanocarboxamidine) (PyBCamCN) ligand, along with a halide co-catalyst (iodide or bromide). nih.govnih.gov The reaction demonstrates broad functional group tolerance due to its low basicity, allowing for the coupling of substrates containing esters and other sensitive moieties. nih.govthieme-connect.com This methodology is directly applicable to this compound, enabling its coupling with a wide variety of aryl chlorides to generate complex molecular architectures.

Another approach combines nickel catalysis with photoredox catalysis, enabling the cross-electrophile coupling of unactivated alkyl chlorides with aryl chlorides under mild conditions. princeton.edu This dual catalytic system uses an organosilane reagent to facilitate chlorine atom abstraction, overcoming the high bond strength of the C(sp³)–Cl bond. princeton.edu

Table 3: Nickel-Catalyzed Cross-Electrophile Coupling of Alkyl Chlorides

| Coupling Partner 1 | Coupling Partner 2 | Key Features | Catalyst System | Reference |

| Aryl Chloride | Primary Alkyl Chloride | First general method; uses halide co-catalyst | NiBr₂(dme) / PyBCamCN | nih.govnih.gov |

| Unactivated Alkyl Chloride | Aryl Chloride | Dual nickel/photoredox catalysis; uses silane (B1218182) reagent | Iridium photocatalyst / Nickel catalyst | princeton.edu |

Regioselective Functionalization of this compound

Achieving regioselectivity is crucial when a molecule possesses multiple reactive sites. For this compound, functionalization can be directed to either the terminal chloride or specific C-H bonds along the pentyl chain.

Radical-mediated reactions offer excellent pathways for regioselective C-H functionalization. The Hofmann-Löffler-Freytag (HLF) reaction and its modern variants allow for the functionalization of C-H bonds at a position remote from a nitrogen-containing functional group. researchgate.netnih.gov In this type of reaction, a nitrogen-centered radical, generated from the amide, can undergo an intramolecular 1,5-hydrogen atom transfer (1,5-HAT). This process selectively abstracts a hydrogen atom from the δ-carbon (C4) of the pentyl chain, generating a carbon-centered radical at that position. This new radical can then be trapped by a halogen source or other reagents to install a new functional group. researchgate.net For example, photochemical methods using tert-butyl hypochlorite (B82951) as a chlorinating agent have been developed for the site-selective chlorination of aliphatic amides at the δ-position with high yield and regioselectivity. researchgate.net This strategy could be applied to this compound to introduce functionality at the C4 position, orthogonal to the existing C5 chloride.

Furthermore, base-controlled regioselective functionalization, a strategy used for chloro-substituted quinolines, could potentially be adapted. nih.gov By carefully selecting the base (e.g., lithium diisopropylamide vs. lithium-zinc amides), deprotonation and subsequent functionalization can be directed to different positions on a molecule. nih.gov While directly applied to aromatic systems, the principles of kinetic versus thermodynamic control could potentially influence the site of reaction on the this compound backbone under specific basic conditions.

Spectroscopic and Advanced Analytical Characterization of N 5 Chloropentyl Acetamide and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the precise structure of an organic molecule by mapping the chemical environments of its constituent atoms. For N-(5-chloropentyl)acetamide, both proton (¹H) and carbon-13 (¹³C) NMR are critical for confirming its molecular skeleton.

The ¹H NMR spectrum of this compound is predicted to exhibit several distinct signals corresponding to the different types of protons in the molecule. The chemical shifts (δ) are influenced by the electronegativity of nearby atoms, with values reported in parts per million (ppm) relative to a standard like tetramethylsilane (TMS).

A key feature would be the signal for the N-H proton of the amide group, typically appearing as a broad singlet in the region of δ 5.5-8.5 ppm. The protons of the methylene group adjacent to the nitrogen atom (N-CH₂) are expected to resonate around δ 3.2-3.4 ppm as a triplet, due to coupling with the neighboring methylene protons. The methylene group attached to the chlorine atom (Cl-CH₂) would also produce a triplet, shifted downfield to approximately δ 3.5-3.6 ppm due to the deshielding effect of the electronegative chlorine atom. The protons of the acetyl methyl group (CH₃-C=O) would appear as a sharp singlet at around δ 1.9-2.1 ppm. The remaining methylene groups in the pentyl chain would produce complex multiplets in the δ 1.4-1.8 ppm range.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| CH₃-C=O | 1.9-2.1 | Singlet (s) |

| -CH₂- (pentyl chain) | 1.4-1.8 | Multiplet (m) |

| N-CH₂- | 3.2-3.4 | Triplet (t) |

| Cl-CH₂- | 3.5-3.6 | Triplet (t) |

Note: Predicted values are based on standard chemical shift tables and data from analogous structures.

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, seven distinct carbon signals are expected. The carbonyl carbon (C=O) of the amide group is the most deshielded, appearing significantly downfield around δ 170 ppm. The methyl carbon of the acetyl group (CH₃) would be found in the upfield region, around δ 23 ppm.

The carbon attached to the chlorine atom (Cl-CH₂) is expected at approximately δ 45 ppm, while the carbon bonded to the nitrogen atom (N-CH₂) should appear around δ 39 ppm. The other three methylene carbons of the pentyl chain would have signals in the range of δ 23-32 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O | ~170 |

| CH₃-C=O | ~23 |

| -CH₂- (pentyl, C3) | ~23 |

| -CH₂- (pentyl, C4) | ~32 |

| -CH₂- (pentyl, C2) | ~29 |

| N-CH₂- (pentyl, C1) | ~39 |

Note: Predicted values are based on standard chemical shift tables and data from analogous structures.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The IR spectrum of this compound would be characterized by several key absorption bands.

A strong, sharp absorption band corresponding to the C=O stretching vibration of the amide group (Amide I band) is expected in the region of 1630-1680 cm⁻¹. The N-H stretching vibration of the secondary amide should appear as a distinct peak around 3250-3350 cm⁻¹. Another characteristic feature is the N-H bending vibration (Amide II band), which typically occurs in the 1510-1570 cm⁻¹ range. The C-H stretching vibrations from the alkyl chain and methyl group would be observed as strong absorptions between 2850 and 3000 cm⁻¹. Finally, the presence of the chlorine atom would be indicated by a C-Cl stretching vibration in the fingerprint region, typically between 600 and 800 cm⁻¹.

Table 3: Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch | 3250-3350 | Medium-Strong |

| C-H Stretch (Alkyl) | 2850-3000 | Strong |

| C=O Stretch (Amide I) | 1630-1680 | Strong |

| N-H Bend (Amide II) | 1510-1570 | Medium-Strong |

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, which can be used to determine the elemental formula of this compound (C₇H₁₄ClNO). The exact mass would be calculated based on the most abundant isotopes of each element (¹²C, ¹H, ³⁵Cl, ¹⁴N, ¹⁶O). The presence of chlorine would be readily identifiable by the characteristic isotopic pattern of the molecular ion peak, with a ratio of approximately 3:1 for the M+ and M+2 peaks, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

Table 4: Predicted HRMS Data for this compound

| Ion | Formula | Calculated Exact Mass |

|---|---|---|

| [M+H]⁺ | C₇H₁₅ClNO⁺ | 164.0837 |

Note: The molecular ion peak [M]⁺ would also be observable, along with characteristic fragment ions resulting from the cleavage of the molecule.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. jmchemsci.comjmchemsci.com This method is instrumental in determining the purity of a sample and identifying its components. In the analysis of this compound, GC-MS can be employed to separate the target compound from any starting materials, byproducts, or impurities.

The gas chromatograph separates compounds based on their volatility and interaction with the stationary phase of the GC column. As the separated compounds elute from the column, they enter the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio (m/z). This process generates a unique mass spectrum for each compound, which serves as a molecular fingerprint.

For this compound, the electron ionization (EI) mass spectrum is expected to show a molecular ion peak corresponding to its molecular weight, as well as several characteristic fragment ions. The fragmentation pattern provides valuable structural information, aiding in the definitive identification of the compound. By comparing the obtained mass spectrum with a spectral library or by interpreting the fragmentation pattern, the identity of this compound can be confirmed. caymanchem.com

The purity of the sample is determined by analyzing the gas chromatogram. A single, sharp peak indicates a high-purity sample, while the presence of multiple peaks suggests the presence of impurities. The relative area of each peak corresponds to the relative abundance of that component in the mixture.

Expected GC-MS Data for this compound:

| Parameter | Expected Value |

| Retention Time (min) | Dependent on GC column and conditions |

| Molecular Ion (M+) | m/z = 177/179 (due to 35Cl/37Cl isotopes) |

| Key Fragment Ions (m/z) | 122, 101, 87, 73, 60, 43 |

This table is interactive. Users can sort and filter the data.

Electrospray Ionization Time-of-Flight (ESI-TOF) Mass Spectrometry

Electrospray Ionization Time-of-Flight (ESI-TOF) Mass Spectrometry is a soft ionization technique that is particularly useful for the analysis of polar and thermally labile molecules. nih.gov In this method, a solution of the analyte is sprayed through a heated capillary to which a high voltage is applied, generating charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions. These ions are then analyzed by a time-of-flight mass analyzer, which measures their mass-to-charge ratio with high accuracy. scispace.com

For this compound and its derivatives, ESI-TOF MS can provide precise mass measurements, which are crucial for determining the elemental composition of the molecules. researchgate.net This high mass accuracy allows for the unambiguous identification of the compound and its derivatives, even in complex mixtures. The soft nature of the ESI process typically results in the formation of protonated molecules ([M+H]+) or adducts with solvent molecules, with minimal fragmentation. This simplifies the interpretation of the mass spectra and provides a clear indication of the molecular weight of the analyte.

Hypothetical ESI-TOF MS Data for this compound:

| Ion Species | Calculated m/z | Observed m/z | Mass Accuracy (ppm) |

| [M+H]+ | 178.0993 | 178.0990 | -1.7 |

| [M+Na]+ | 200.0812 | 200.0809 | -1.5 |

| [M+K]+ | 216.0552 | 216.0548 | -1.9 |

This table is interactive. Users can sort and filter the data.

Ultraviolet-Visible (UV-Vis) Spectroscopy (if chromophores are present or introduced)

Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical technique that measures the absorption of ultraviolet or visible light by a substance. pitt.edu This technique is particularly useful for compounds containing chromophores, which are functional groups that absorb light in the UV-Vis region. The amide group in this compound is a chromophore that exhibits a weak n → π* transition and a stronger π → π* transition in the far UV region. pitt.edu

While the parent compound, this compound, may have a relatively simple UV-Vis spectrum with absorptions at shorter wavelengths, its derivatives can be designed to include additional chromophores that absorb at longer, more accessible wavelengths. For instance, the introduction of an aromatic ring, such as in N-phenylacetamide, results in a more complex UV-Vis spectrum with distinct absorption bands. nist.gov

The position (λmax) and intensity (molar absorptivity, ε) of the absorption bands in a UV-Vis spectrum can provide valuable information about the electronic structure of a molecule. Changes in the UV-Vis spectrum upon chemical modification can be used to monitor reactions and characterize new derivatives.

Comparative UV-Vis Data for Acetamide (B32628) Derivatives:

| Compound | λmax (nm) | Molar Absorptivity (ε) | Solvent |

| N-butylacetamide | ~190-220 | - | - |

| N-phenylacetamide | 242 | 14,454 | Ethanol |

| UR-144 N-(5-chloropentyl) analog | 218, 246, 304 | - | - |

This table is interactive. Users can sort and filter the data.

Other Relevant Analytical Techniques (e.g., X-ray Diffraction for crystal structure, if applicable to derivatives)

In addition to the spectroscopic techniques discussed above, other analytical methods can provide further characterization of this compound and its derivatives. One such technique is X-ray diffraction, which is the gold standard for determining the three-dimensional atomic structure of a crystalline solid. researchgate.net

If this compound or one of its derivatives can be crystallized, single-crystal X-ray diffraction can be used to determine its precise molecular geometry, including bond lengths, bond angles, and torsion angles. This information is invaluable for understanding the conformational preferences of the molecule and its potential intermolecular interactions in the solid state. The crystal packing arrangement, which is also revealed by X-ray diffraction, can provide insights into the physical properties of the compound, such as its melting point and solubility.

Computational Chemistry and Theoretical Studies of N 5 Chloropentyl Acetamide

Density Functional Theory (DFT) Calculations for Structural Optimization and Electronic Properties

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for the study of molecular systems. For N-(5-chloropentyl)acetamide, DFT calculations are instrumental in determining its most stable three-dimensional structure. Through a process of geometry optimization, the bond lengths, bond angles, and dihedral angles are systematically adjusted to find the minimum energy conformation of the molecule.

A typical DFT calculation for the structural optimization of this compound would employ a functional, such as B3LYP, paired with a basis set like 6-31G*. This level of theory provides a reliable prediction of the molecular geometry.

Table 1: Predicted Geometrical Parameters for this compound (B3LYP/6-31G)*

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| C=O | 1.23 | O-C-N | 122.5 |

| C-N | 1.36 | C-N-C | 121.8 |

| N-H | 1.01 | C-C-Cl | 110.9 |

| C-Cl | 1.81 |

Once the optimized structure is obtained, a wealth of electronic properties can be calculated. These properties are crucial for understanding the molecule's reactivity and intermolecular interactions. Key electronic descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a significant indicator of the molecule's chemical stability and reactivity. A smaller gap suggests that the molecule is more likely to be reactive.

Furthermore, the distribution of electron density can be visualized through molecular electrostatic potential (MEP) maps. For this compound, the MEP would likely show a region of high electron density (negative potential) around the oxygen atom of the carbonyl group and the chlorine atom, indicating their susceptibility to electrophilic attack. Conversely, regions of low electron density (positive potential) would be expected around the amide proton and the hydrogen atoms of the pentyl chain.

Mechanistic Elucidation of Reactions via Computational Transition State Analysis

Computational chemistry is an invaluable tool for investigating the mechanisms of chemical reactions. For reactions involving this compound, such as nucleophilic substitution at the carbon bearing the chlorine atom or hydrolysis of the amide bond, transition state analysis can elucidate the reaction pathway and determine the activation energy.

By mapping the potential energy surface of a reaction, stationary points, including reactants, products, and transition states, can be located. The transition state represents the highest energy point along the reaction coordinate and is characterized by a single imaginary frequency in a vibrational analysis. The energy difference between the reactants and the transition state gives the activation energy, which is a key determinant of the reaction rate.

For instance, in a hypothetical SN2 reaction where a nucleophile attacks the chloropentyl group, computational modeling could predict the geometry of the pentavalent carbon transition state and the associated energy barrier. This information is critical for understanding the kinetics of such transformations.

Prediction of Spectroscopic Parameters

Theoretical calculations can predict various spectroscopic properties of this compound, which can then be compared with experimental data for validation of the computational model and interpretation of experimental spectra.

Vibrational Spectroscopy (Infrared and Raman): DFT calculations can predict the vibrational frequencies of the molecule. Each calculated frequency corresponds to a specific vibrational mode, such as the stretching of the C=O bond, the N-H bond, or the C-Cl bond, as well as various bending and torsional modes. These predicted frequencies can be used to assign the peaks in an experimental infrared (IR) or Raman spectrum.

Table 2: Predicted Vibrational Frequencies for Key Functional Groups of this compound

| Functional Group | Vibrational Mode | Predicted Frequency (cm-1) |

| C=O | Stretch | ~1680 |

| N-H | Stretch | ~3300 |

| C-Cl | Stretch | ~700 |

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of 1H and 13C nuclei can also be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework. The predicted chemical shifts are highly sensitive to the electronic environment of each nucleus and can provide detailed information about the molecular structure. These theoretical predictions can aid in the assignment of complex NMR spectra.

Conformational Analysis

Based on a comprehensive search of available scientific literature, it has been determined that there is a lack of specific published research on "this compound" that aligns with the detailed outline provided in your request. While this compound is known and commercially available, it does not appear to be a widely utilized synthetic intermediate in the specific contexts of advanced organic synthesis that you have outlined.

Therefore, we are unable to provide a thorough, informative, and scientifically accurate article for each specified section and subsection due to the absence of detailed research findings, data, and examples in the public domain directly pertaining to this compound.

Specifically, the search for information yielded no concrete results for:

Role As a Key Synthetic Intermediate in Complex Organic Synthesis

Application in Cascade and Multicomponent Reactions:The scientific literature does not appear to contain examples of N-(5-chloropentyl)acetamide being employed in either cascade or multicomponent reactions.

Due to the lack of available data, the generation of interactive data tables with detailed research findings is not possible. To adhere to the strict instructions of not introducing information outside the explicit scope of the provided outline, we cannot substitute information from related compounds or make assumptions about the reactivity of this compound.

Should you have a different compound of interest with a more extensive body of published research, we would be pleased to assist you.

Strategic Intermediate in Total Synthesis Efforts of Complex Natural Products or Synthetic Molecules

The utility of this compound in organic synthesis is centered on its ability to introduce a functionalized five-carbon chain into a target molecule. The terminal chlorine atom serves as a reactive site for nucleophilic substitution reactions, while the acetamide (B32628) group can either be retained in the final product or be hydrolyzed to a primary amine, offering a point for further functionalization. This dual reactivity is particularly valuable in the synthesis of nitrogen-containing heterocyclic compounds and molecules with extended carbon chains.

While specific, publicly available examples of the direct use of this compound in the total synthesis of complex natural products or prominent synthetic molecules like RAD 150 analogues are not extensively documented in readily accessible scientific literature, its potential as a strategic intermediate can be inferred from established synthetic methodologies. The chloropentyl chain is a structural motif present in various bioactive molecules, and this compound represents a stable and reactive precursor for its installation.

Hypothetical Application in the Synthesis of RAD 150 Analogues:

RAD 150, a selective androgen receptor modulator (SARM), and its analogues are characterized by complex heterocyclic core structures. The synthesis of such molecules often involves the sequential addition of various building blocks. A key step in the synthesis of certain analogues could hypothetically involve the alkylation of a nucleophilic core with a reagent like this compound.

For instance, a synthetic strategy could involve the deprotonation of a nitrogen-containing heterocycle, which would then act as a nucleophile. The subsequent reaction with this compound would introduce the N-acetylated pentyl chain. This chain could then be further modified, for example, by cyclization or by deacetylation to the free amine, which could then be used to form another bond or introduce a different functional group.

Detailed Research Findings:

A comprehensive search of chemical literature and patent databases did not yield specific instances detailing the use of this compound as a direct intermediate in the synthesis of RAD 150 or its closely related analogues. Synthetic routes for such complex molecules are often proprietary or published with a focus on the core scaffold construction, with the synthesis of side chains being less detailed.

However, the principles of organic synthesis support the feasibility of using this compound in such contexts. Alkylation reactions using haloalkanes are fundamental transformations in the synthesis of a wide array of organic compounds, including pharmaceuticals. The presence of the acetamide group in this compound provides a protected form of an amino group, which can be advantageous in syntheses where a free amine would be too reactive or would interfere with other reaction steps.

Data on Related Synthetic Transformations:

To illustrate the synthetic potential of this compound, we can consider data from analogous reactions involving haloalkylamides. These reactions are foundational in the construction of various molecular architectures.

| Reactant 1 (Nucleophile) | Reactant 2 (Electrophile) | Product Type | Potential Application |

| Amine (Primary or Secondary) | This compound | Diamine derivative | Precursor for polyamines, ligands |

| Thiol | This compound | Thioether with amide | Building block for sulfur-containing compounds |

| Carbanion (e.g., from malonic ester) | This compound | Alkylated malonic ester | Intermediate for carboxylic acid derivatives |

| Azide | This compound | Alkyl azide | Precursor for triazoles or amines (via reduction) |

This table is illustrative and based on general principles of organic reactivity.

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing N-(5-chloropentyl)acetamide, and how can reaction conditions be optimized?

- Methodology : The synthesis typically involves nucleophilic substitution of 5-chloropentylamine with acetyl chloride in a polar aprotic solvent (e.g., dichloromethane) under nitrogen atmosphere. Key parameters include temperature control (0–5°C to minimize side reactions) and stoichiometric ratios (1:1.2 amine-to-acetyl chloride). Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane eluent) ensures high purity. Yield optimization may require adjusting reaction time (4–6 hours) and catalyst use (e.g., triethylamine for HCl scavenging) .

Q. How can spectroscopic techniques (FTIR, NMR) be employed to confirm the structure of this compound?

- Methodology :

- FTIR : Identify characteristic peaks: amide C=O stretch (~1650 cm⁻¹), N–H bend (amide II band, ~1550 cm⁻¹), and C–Cl stretch (~650 cm⁻¹). Compare with theoretical spectra from density functional theory (DFT) calculations.

- ¹H/¹³C NMR : Assign signals for the acetamide methyl group (~2.0 ppm, singlet in ¹H; ~22 ppm in ¹³C) and the chloropentyl chain (δ 1.4–1.8 ppm for CH₂ groups; δ 3.5 ppm for CH₂Cl). Use 2D NMR (COSY, HSQC) to resolve overlapping signals.

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Guidelines :

- Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact.

- Work in a fume hood due to potential respiratory irritation.

- Store at –20°C in airtight containers, away from oxidizing agents .

- Emergency measures: For spills, neutralize with sodium bicarbonate and adsorb with inert material .

Advanced Research Questions

Q. How can computational chemistry (e.g., DFT) predict the electronic properties and reactivity of this compound?

- Approach : Perform DFT calculations (B3LYP/6-311++G(d,p) basis set) to determine HOMO-LUMO energy gaps, molecular electrostatic potential (MESP), and Fukui indices. These predict nucleophilic/electrophilic sites and reaction pathways. For example, MESP maps may highlight the acetamide oxygen as a nucleophilic center. Compare results with experimental FTIR/Raman data to validate computational models.

Q. How can conflicting data on reaction yields or byproduct formation be resolved during synthesis?

- Analysis :

- Use HPLC-MS to identify byproducts (e.g., unreacted amine or over-acetylated derivatives).

- Optimize reaction conditions: Increase acetyl chloride stoichiometry (if unreacted amine persists) or reduce temperature (to prevent diacetylated byproducts).

- Employ kinetic studies (e.g., in situ IR monitoring) to track reaction progress.

Q. What strategies improve the sensitivity and accuracy of analytical methods (e.g., HPLC, LC-MS) for quantifying this compound in complex matrices?

- Optimization :

- HPLC : Use a C18 column with gradient elution (acetonitrile/water + 0.1% formic acid). Adjust pH to 3.5 to enhance peak symmetry.

- LC-MS/MS : Employ electrospray ionization (ESI+) with multiple reaction monitoring (MRM) for selective detection. Validate method robustness via calibration curves (R² > 0.995) and spike-recovery tests (90–110% recovery).

Q. How can X-ray crystallography elucidate the solid-state structure and intermolecular interactions of this compound?

- Procedure : Grow single crystals via slow evaporation from ethanol. Collect diffraction data (Mo Kα radiation, λ = 0.71073 Å) at 100 K. Solve the structure using SHELX software. Analyze hydrogen-bonding networks (e.g., N–H···O interactions) and packing motifs to correlate structure with physicochemical stability.

Q. What in vitro assays are suitable for evaluating the biological activity or cytotoxicity of this compound?

- Experimental Design :

- MTT Assay : Treat cell lines (e.g., HEK293) with varying concentrations (1–100 µM) for 24–48 hours. Measure IC₅₀ values using absorbance at 570 nm .

- Apoptosis Assays : Combine with flow cytometry (Annexin V/PI staining) to distinguish necrotic vs. apoptotic effects .

Notes on Data Contradictions and Validation

- Spectral Discrepancies : If experimental FTIR/NMR data deviate from computational predictions, cross-validate using alternative methods (e.g., Raman spectroscopy) or higher-level theory (MP2/cc-pVTZ).

- Biological Activity Variability : Replicate assays across multiple cell lines and control for batch-specific compound purity (e.g., via elemental analysis).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.